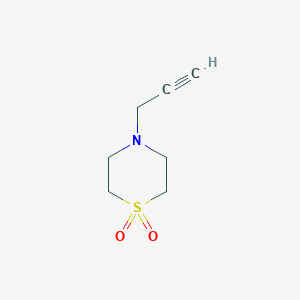
4-Propargylthiomorpholine 1,1-Dioxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Propargylthiomorpholine 1,1-Dioxide and related derivatives often involves copper(I)-catalyzed [3+2] cycloaddition reactions, employing various alkyl halides and sodium azide, showcasing the compound's versatility in forming 1,4-disubstituted 1,2,3-triazoles with significant antimicrobial activity (Battula et al., 2016). Additionally, metal-free procedures have been developed for the regioselective synthesis of 4-tosylthiomorpholine via intramolecular cyclization of N-tethered thioalkenols (Saikia et al., 2016).
Molecular Structure Analysis
The molecular structure of 4-Propargylthiomorpholine 1,1-Dioxide derivatives has been extensively studied through various spectroscopic and analytical techniques. Notably, DFT calculations and X-ray diffraction have been used to confirm the structures of synthesized compounds, providing insights into their conformational stability and reactivity (Sun et al., 2021).
Chemical Reactions and Properties
4-Propargylthiomorpholine 1,1-Dioxide undergoes a wide range of chemical reactions, including [3+2] cycloadditions, Michael addition reactions, and reactions involving sulfonyl azides to produce novel 1,2,3-triazole derivatives with antibacterial and radical scavenging activities (Sreerama et al., 2020). The compound's chemical properties are pivotal in the synthesis of various biologically active molecules.
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Cardiology and Medical Research .
Summary of the Application
4-Propargylthiomorpholine 1,1-Dioxide has been used in experimental treatments for infarcted areas of the heart in animals . It is a paracrine molecule that has been injected and encapsulated .
Methods of Application or Experimental Procedures
The experimental group was divided into two: one group with infarcted hearts and one group without infarcts . The experimental group with infarcted hearts was treated with 4-Propargylthiomorpholine 1,1-Dioxide while the control group received an injection of saline .
Results or Outcomes
The experimental group treated with 4-Propargylthiomorpholine 1,1-Dioxide had significantly less infarction than the control group . The mechanism of action is not known but it may have reparative effects on cardiac tissue by activating mesenchymal stem cells to produce cardiomyocytes and endothelial cells, or it may have anti-inflammatory effects by inhibiting sulfonic acid release from macrophages in response to inflammation .
Propriétés
IUPAC Name |
4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBZIZOYSYHBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380442 | |
| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propargylthiomorpholine 1,1-Dioxide | |
CAS RN |
10442-03-2 | |
| Record name | 4-(Prop-2-yn-1-yl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



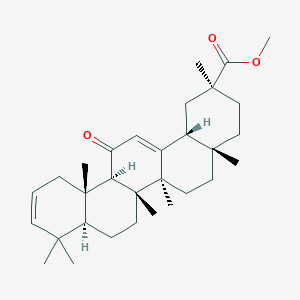

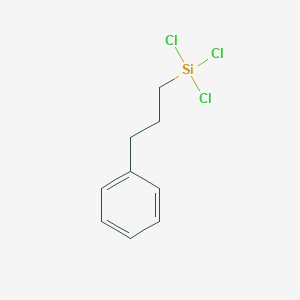
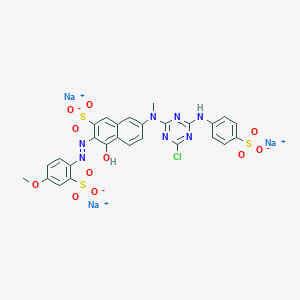
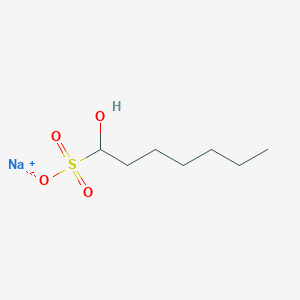
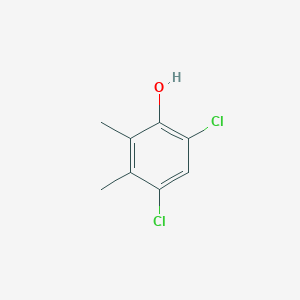
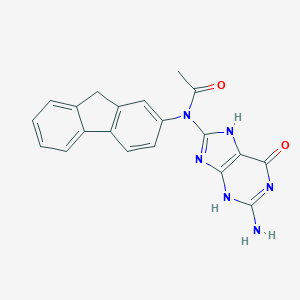
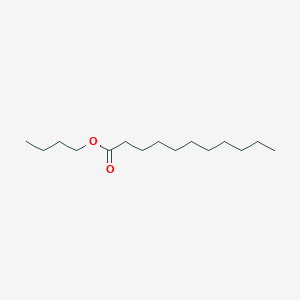
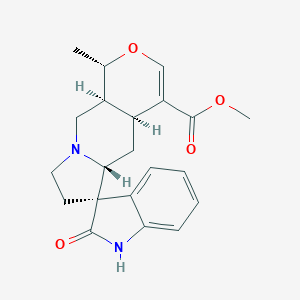
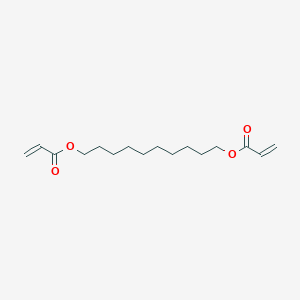
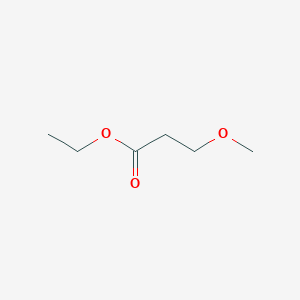
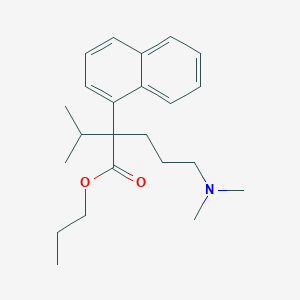

![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)